molecular formula C16H11ClF2N4O2 B278850 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

カタログ番号 B278850
分子量: 364.73 g/mol
InChIキー: WQNYUEAAYMWJDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be effective in the treatment of NSCLC patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs.

作用機序

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide selectively targets the mutated form of the EGFR kinase domain, which is responsible for the development of resistance to first-generation EGFR TKIs. By inhibiting this mutated form of the EGFR kinase domain, this compound prevents the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with the T790M mutation. In addition, this compound has been shown to inhibit tumor growth in xenograft models of NSCLC with the T790M mutation.

実験室実験の利点と制限

One advantage of using 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high selectivity for the mutated form of the EGFR kinase domain, which allows for the specific targeting of NSCLC cells with the T790M mutation. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility to some researchers.

将来の方向性

1. Combination therapy: 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is currently being studied in combination with other targeted therapies and immunotherapies for the treatment of NSCLC.
2. Biomarker development: Further research is needed to identify biomarkers that can predict response to this compound and guide patient selection for treatment.
3. Resistance mechanisms: Studies are needed to identify mechanisms of resistance to this compound and develop strategies to overcome resistance.
4. Clinical trials in other cancers: this compound has shown promise in preclinical studies for the treatment of other cancers, such as breast and ovarian cancer, and further clinical trials in these cancers are warranted.

合成法

The synthesis of 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloroaniline with 4-(difluoromethoxy)benzoyl chloride to form the intermediate 4-(difluoromethoxy)phenyl-4-chloroaniline. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form the final product, this compound.

科学的研究の応用

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M mutation. In a phase I/II clinical trial, this compound demonstrated a high response rate and prolonged progression-free survival in patients with the T790M mutation. This compound has also been shown to have a favorable safety profile in clinical trials.

特性

分子式

C16H11ClF2N4O2

分子量

364.73 g/mol

IUPAC名

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O2/c17-10-1-5-12(6-2-10)23-9-20-14(22-23)15(24)21-11-3-7-13(8-4-11)25-16(18)19/h1-9,16H,(H,21,24)

InChIキー

WQNYUEAAYMWJDE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)F

正規SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。